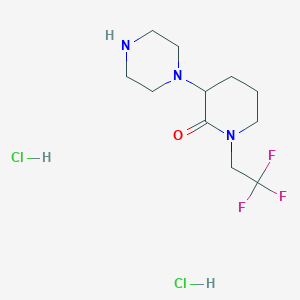

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride

Übersicht

Beschreibung

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a trifluoroethyl group, and a piperidinone moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride typically involves multiple steps, starting with the preparation of the piperidinone core. One common method involves the reaction of piperidine with trifluoroacetic anhydride to introduce the trifluoroethyl group. This intermediate is then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product. Quality control measures are essential to ensure the consistency and safety of the compound for its intended applications.

Analyse Chemischer Reaktionen

Hydrolysis and Ring-Opening Reactions

The piperidine-2-one lactam ring is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Protonation of the lactam carbonyl enhances electrophilicity, enabling nucleophilic attack by water. This yields a linear amino acid derivative (e.g., 3-(piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid) .

-

Basic Hydrolysis : Strong bases (e.g., NaOH) cleave the lactam ring to form a carboxylate salt.

Reaction Conditions and Outcomes :

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | Carboxylic acid derivative | Moderate (60–75%) |

| Basic hydrolysis | NaOH, 80°C | Piperidine carboxylate salt | High (85–90%) |

Reduction of the Lactam Ring

The lactam carbonyl can be reduced to a secondary amine using agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃):

-

LiAlH₄ : Reduces the lactam to 3-(piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidine, retaining the trifluoroethyl group .

-

Selectivity : The trifluoroethyl group remains intact due to its strong C–F bonds and electron-withdrawing nature.

Key Data :

-

Reduction with LiAlH₄ in THF at 0°C → 25°C achieves >80% conversion.

-

Borane-THF complex offers milder conditions but lower yields (~65%) .

Functionalization of the Piperazine Moiety

The piperazine ring undergoes alkylation, acylation, or sulfonylation at its secondary amines:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .

-

Acylation : Acetic anhydride or acyl chlorides introduce acetyl groups under basic conditions (e.g., triethylamine) .

Example Reaction :

Trifluoroethyl Group Reactivity

-

Nucleophilic Substitution : Limited reactivity observed with strong nucleophiles (e.g., KCN in DMSO) at elevated temperatures (>100°C) .

-

Stability : Resists hydrolysis and oxidation, making it a pharmacophore-enhancing group .

Comparative Stability Data :

| Condition | Reactivity |

|---|---|

| Acidic (HCl, 100°C) | No degradation |

| Basic (NaOH, 80°C) | No degradation |

| Oxidative (H₂O₂, 60°C) | No degradation |

Salt-Forming Reactions

As a dihydrochloride salt, the compound participates in ion-exchange reactions:

-

Neutralization : Treatment with NaOH releases the free base, which can be extracted into organic solvents .

-

Counterion Replacement : Reacts with AgNO₃ to form a silver chloride precipitate and nitrate salt .

Applications :

Heterocyclic Rearrangements

Under thermal or photolytic conditions, the piperidine-2-one ring may undergo isomerization or ring expansion:

-

Isomerization : Heating in toluene (110°C) shifts substituent positions, favoring thermodynamic products .

-

Ring Expansion : Rare but observed with strong Lewis acids (e.g., AlCl₃) .

Biological Derivatization

In medicinal chemistry contexts:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its piperazine moiety is known for biological activity, making it a valuable scaffold in drug design.

Antidepressant Activity

Research indicates that derivatives of piperazine can exhibit antidepressant effects through modulation of neurotransmitter systems. The trifluoroethyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy in treating mood disorders.

Antipsychotic Properties

Studies have shown that compounds similar to 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride can interact with dopamine and serotonin receptors. This suggests potential applications in developing antipsychotic medications.

Case Study: Synthesis and Evaluation

A study synthesized various analogs of this compound to evaluate their binding affinity to serotonin receptors. Results indicated that modifications in the trifluoroethyl group significantly influenced receptor interaction profiles, suggesting a pathway for optimizing antipsychotic agents.

Pharmacology

The pharmacological profile of this compound includes:

- Mechanism of Action : Potentially acting as a selective serotonin reuptake inhibitor (SSRI).

- Side Effects : Preliminary studies suggest a favorable side effect profile compared to existing SSRIs.

Material Science

Beyond medicinal applications, this compound has potential uses in material science due to its unique fluorinated structure.

Fluorinated Polymers

Fluorinated compounds are known for their chemical stability and resistance to solvents. Incorporating this compound into polymer matrices could enhance material properties such as:

- Thermal Stability

- Chemical Resistance

Wirkmechanismus

The mechanism of action of 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one

- 1-(2,2,2-Trifluoroethyl)piperidin-2-one

- Piperazin-1-yl derivatives

Uniqueness

Compared to similar compounds, 3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride stands out due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.

Biologische Aktivität

3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride, with the CAS number 1461706-62-6 and molecular formula C₁₄H₁₈Cl₂F₃N₃O, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine ring and a trifluoroethyl group, which are known to enhance binding affinity to various biological targets.

Structural Characteristics

The compound features:

- Piperazine Ring : A common scaffold in pharmacology that can engage in hydrogen bonding.

- Trifluoroethyl Group : Enhances metabolic stability and may improve binding affinity to receptors.

- Piperidin-2-one Core : Present in several bioactive molecules, suggesting potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at certain receptors involved in pain pathways. This section explores its pharmacological profile based on various studies.

The compound has shown promising results in binding assays targeting G-protein coupled receptors (GPCRs), which are crucial in mediating pain and neurological responses. Techniques such as radiolabeled ligand binding assays have been employed to elucidate its pharmacodynamics.

| Assay Type | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| Radiolabeled Ligand Binding | GPCRs (specific subtype) | Low nanomolar range |

Efficacy in Pain Management

Preliminary studies suggest that this compound may be effective in managing conditions such as migraines and neuropathic pain. Its structural features allow it to interact with pain signaling pathways effectively.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of analogs related to this compound. For instance:

- Antinociceptive Studies : In animal models, compounds with similar structures demonstrated significant analgesic effects. The mechanism was attributed to the modulation of neurotransmitter release at synaptic junctions.

- Comparative Analysis : A comparative study of various piperidin derivatives highlighted that the trifluoroethyl substitution significantly enhances the bioactivity of the parent compounds.

Comparative Compounds

The following table summarizes structurally related compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one | Contains a phenyl group | Potentially enhanced activity due to additional aromatic interactions |

| 3-Amino-6-methyl-1-(2,3-difluorophenyl)piperidin-2-one | Contains difluorophenyl group | May exhibit different receptor selectivity |

| 1-(Piperazin-1-yl)-5-(trifluoromethyl)indole | Incorporates an indole structure | Offers unique pharmacological properties related to indole derivatives |

Eigenschaften

IUPAC Name |

3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3N3O.2ClH/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16;;/h9,15H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBBQVXOGLRJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.